

Technical Support Center: Purification of Crude Nickel Chlorate

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Compound of Interest

Compound Name: Nickel chlorate

Cat. No.: B1220523

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude **nickel chlorate**. The following information is designed to address specific issues that may be encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude **nickel chlorate**?

A1: When **nickel chlorate** is synthesized by the reaction of nickel chloride and sodium chlorate, the most common impurity is sodium chloride (NaCl).[1] Other potential trace impurities can include unreacted starting materials and minor contaminants present in the initial reagents, such as cobalt (Co) and iron (Fe) in the nickel source.

Q2: What is the underlying principle for purifying crude **nickel chlorate** by recrystallization?

A2: The purification of **nickel chlorate** by recrystallization relies on the differential solubility of **nickel chlorate** and its primary impurity, sodium chloride, in water at varying temperatures. The solubility of many salts, likely including **nickel chlorate**, increases significantly with temperature. In contrast, the solubility of sodium chloride in water shows very little change with temperature.[2][3] This allows for the separation of the two compounds through controlled crystallization. By dissolving the crude mixture in a minimum amount of hot water and then cooling the solution, the less soluble **nickel chlorate** will crystallize out, leaving the more soluble sodium chloride behind in the solution.

Q3: Why is it important to use a minimum amount of hot solvent for recrystallization?

A3: Using the minimum amount of near-boiling solvent is crucial to ensure a good yield of purified crystals upon cooling.^[4] If an excess of solvent is used, the solution may not become saturated enough for the **nickel chlorate** to crystallize effectively as it cools, leading to a poor or no yield.^{[5][6]}

Q4: My **nickel chlorate** solution is supersaturated, but no crystals are forming. What should I do?

A4: Supersaturation is a common issue where the concentration of the solute is higher than its solubility at a given temperature, yet crystallization has not initiated. To induce crystallization, you can try the following techniques:

- **Scratching:** Gently scratch the inside surface of the flask with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.^[5]
- **Seeding:** Add a very small crystal of pure **nickel chlorate** (a "seed crystal") to the solution. This provides a template for further crystallization.^[5]
- **Cooling:** If the solution is at room temperature, try cooling it further in an ice bath to decrease the solubility of the **nickel chlorate**.^[4]

Q5: The purified **nickel chlorate** crystals appear to be very fine or powdery. How can I obtain larger crystals?

A5: The rate of cooling directly influences crystal size. Rapid cooling tends to produce small, often less pure, crystals. To obtain larger crystals, allow the hot, saturated solution to cool slowly and undisturbed to room temperature before any further cooling in an ice bath. Slower cooling allows for more orderly crystal growth.^[6]

Troubleshooting Guide

Problem	Possible Cause(s)	Solution(s)
Low or no yield of crystals	1. Too much solvent was used. 2. The solution was not cooled to a low enough temperature. 3. The initial crude material had a very low concentration of nickel chlorate.	1. Reheat the solution to evaporate some of the solvent and then allow it to cool again. [5][6] 2. Cool the solution in an ice-water bath after it has reached room temperature. 3. Verify the composition of the crude material if possible.
Oiling out instead of crystallization	The solute is coming out of the solution as a liquid ("oil") instead of solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or due to the presence of significant impurities.	1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and try cooling again slowly. 2. Try using a different solvent or a mixture of solvents.
Crystals are colored, indicating impurities	The recrystallization process did not effectively remove colored impurities.	1. A second recrystallization may be necessary. 2. Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of the desired product.
Crystals are difficult to filter	The crystals are too fine and are passing through the filter paper.	1. Use a finer porosity filter paper. 2. Allow the solution to cool more slowly to encourage the growth of larger crystals.

Quantitative Data

Table 1: Solubility of Nickel Salts and Sodium Chloride in Water at Different Temperatures

Compound	Chemical Formula	Solubility at 20°C (g/100 mL)	Solubility at 80°C (g/100 mL)
Nickel Chloride Hexahydrate*	$\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$	213.5[7]	587.8[7]
Sodium Chloride	NaCl	~36	~38
Nickel Perchlorate Hexahydrate**	$\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$	259[8]	-

* Data for nickel chloride hexahydrate is provided as an estimate for the behavior of **nickel chlorate**, as specific solubility data for **nickel chlorate** is not readily available. It is expected that **nickel chlorate** will exhibit a similar trend of increasing solubility with temperature. ** Data for nickel perchlorate is provided for comparison as a structurally similar nickel salt.

Experimental Protocols

Protocol 1: Purification of Crude Nickel Chlorate by Recrystallization

This protocol is based on the principle of fractional crystallization to separate **nickel chlorate** from sodium chloride impurities.

Materials:

- Crude **nickel chlorate**
- Deionized water
- Erlenmeyer flask
- Heating source (e.g., hot plate)
- Buchner funnel and filter paper
- Vacuum flask
- Ice bath

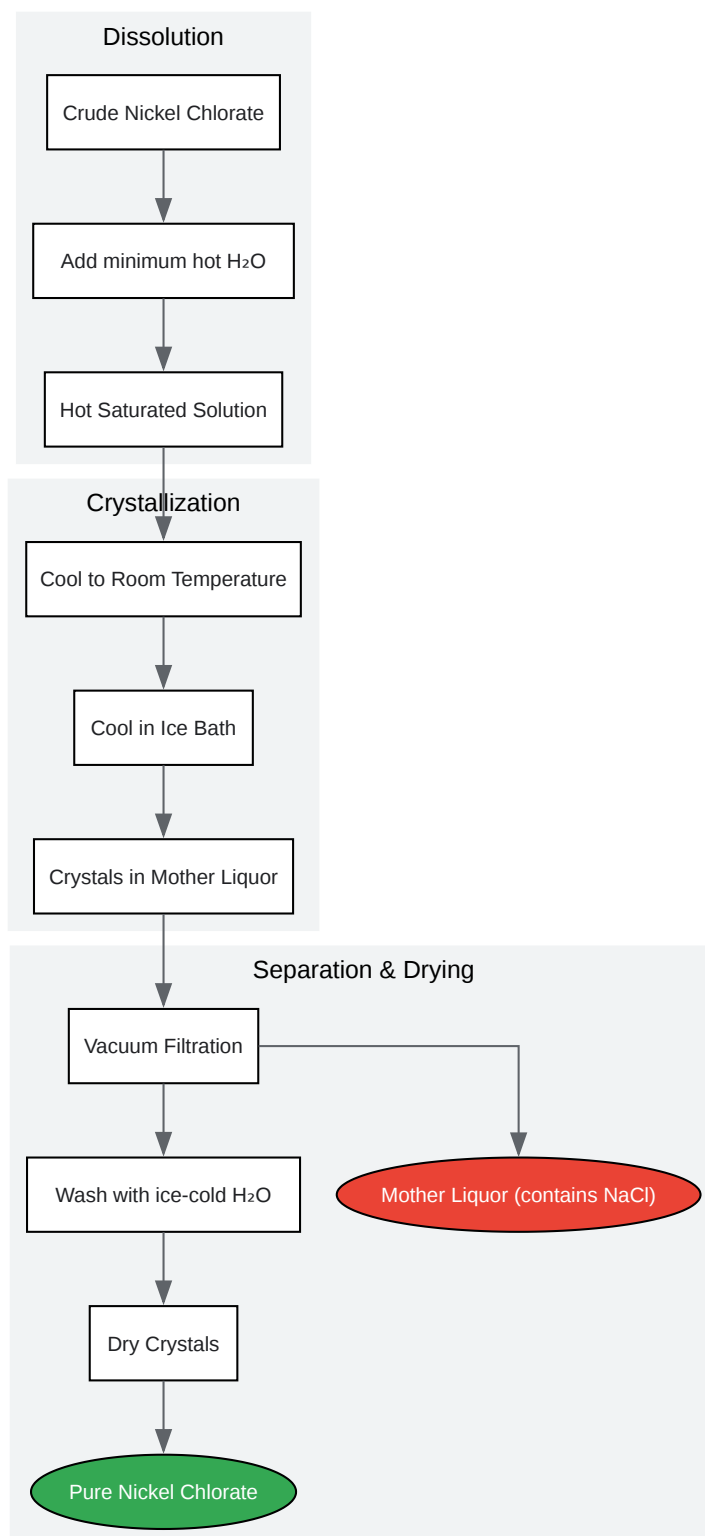
Methodology:

- **Dissolution:** Place the crude **nickel chlorate** in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot deionized water until a clear solution is obtained at or near the boiling point.
- **Cooling and Crystallization:** Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. As the solution cools, green crystals of **nickel chlorate** should form. To maximize the yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.
- **Filtration:** Collect the purified **nickel chlorate** crystals by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor containing dissolved impurities.
- **Drying:** Allow the crystals to dry completely.

Note: The exact volumes of water and the optimal temperatures should be determined experimentally for the specific crude mixture being purified.

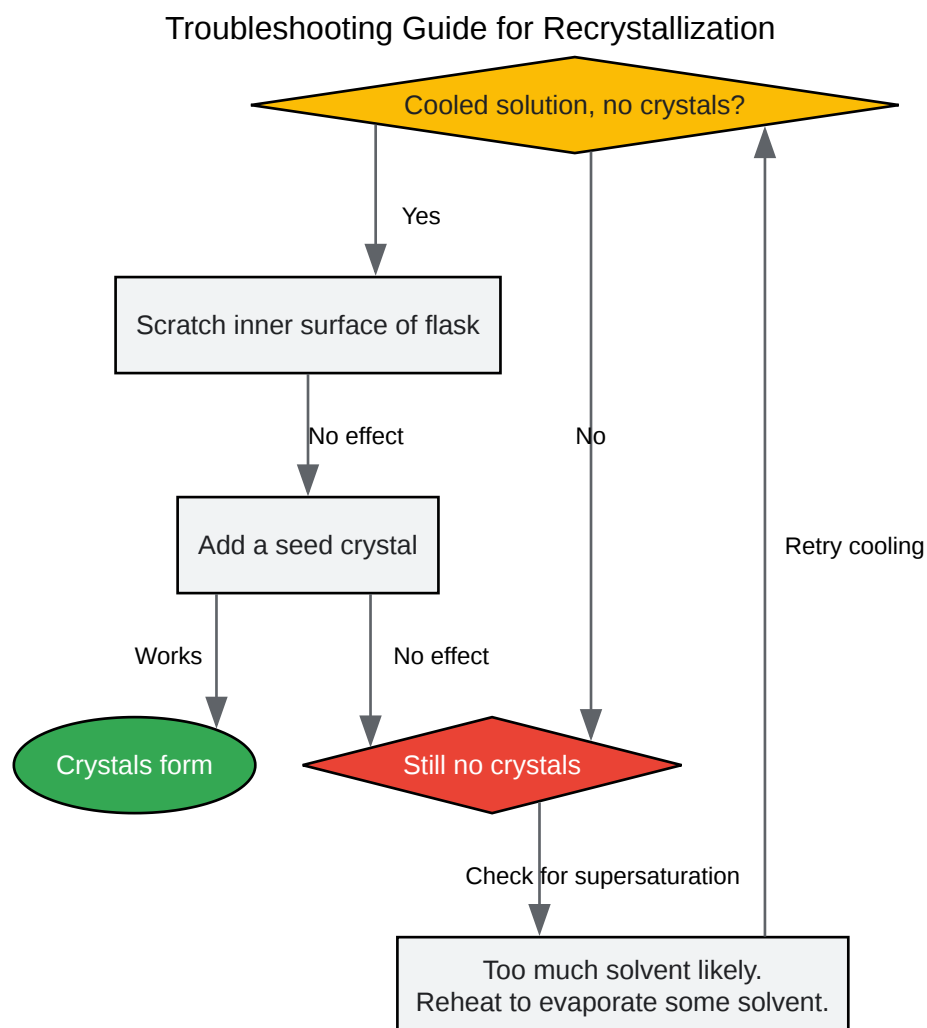
Visualizations

Purification Workflow for Crude Nickel Chlorate



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Caption: Workflow for the purification of crude **nickel chlorate**.



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Caption: Decision tree for troubleshooting crystallization.

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